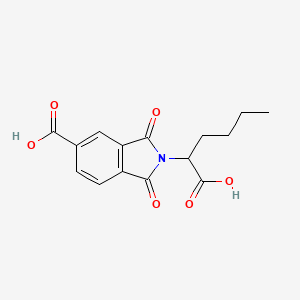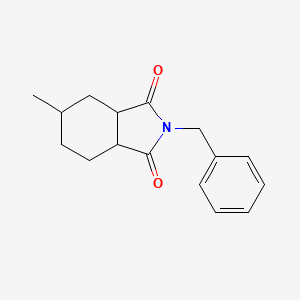
2-(1-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(1-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid often involves complex processes including the formation of organotin carboxylates based on amide carboxylic acids. These syntheses are characterized by the use of elemental analysis, IR, 1H, 13C, 119Sn NMR spectroscopy, and X-ray crystallography diffraction analysis. For example, organotin(IV) carboxylates based on amide carboxylic acids have been synthesized using toluene as a solvent, showcasing diverse molecular architectures and coordination modes (Xiao et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of these compounds reveals a variety of coordination modes and supramolecular structures. For instance, certain organotin(IV) carboxylates exhibit "ladder-like" molecular structures and adopt unidentate and bidentate coordination modes. The solid-state structures are further stabilized by intermolecular hydrogen bonds and π-π interactions, leading to one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) supramolecular organizations (Xiao et al., 2017).
Chemical Reactions and Properties
The chemical reactions involving 2-(1-carboxypentyl)-1,3-dioxo-5-isoindolinecarboxylic acid derivatives often entail redox-neutral palladium-catalyzed C-H functionalization, utilizing carboxamides and carboxylic acids or anhydrides as starting materials. This method allows for the efficient synthesis of isoindolinones under redox-neutral conditions, accommodating a wide range of functional groups (Hong-Wen Liang et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, including their luminescent properties and stability, are of particular interest. For example, certain organotin(IV) carboxylates exhibit luminescent properties and show preliminary antitumor activities. Their luminescence and stability are influenced by their molecular structure and the nature of their supramolecular interactions (Xiao et al., 2017).
Propiedades
IUPAC Name |
2-(1-carboxypentyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-2-3-4-11(15(21)22)16-12(17)9-6-5-8(14(19)20)7-10(9)13(16)18/h5-7,11H,2-4H2,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMVZTDHPFXUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4009436.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide](/img/structure/B4009444.png)

![diethyl 2-[4-(acetylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B4009462.png)

![2-[(6-nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4009470.png)
![4-methyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B4009481.png)

![4-(2-ethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4009510.png)
![ethyl 4-({[1-(phenylacetyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4009525.png)
![1-{[2-(1-ethylpentyl)-1,3-dioxolan-4-yl]methyl}pyrrolidine](/img/structure/B4009532.png)
![N-(5-methoxy-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4009538.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B4009546.png)
![(2-furylmethyl){5-[4-(4-isopropylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4009554.png)